Cas no 1806633-82-8 (Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate)

Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate
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- インチ: 1S/C12H12ClNO2/c1-16-12(15)10-6-2-4-9(5-3-7-14)11(10)8-13/h2,4,6H,3,5,8H2,1H3
- InChIKey: DHIIEWFTBXRMMG-UHFFFAOYSA-N
- ほほえんだ: ClCC1C(C(=O)OC)=CC=CC=1CCC#N
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- 疎水性パラメータ計算基準値(XlogP): 2.1
- トポロジー分子極性表面積: 50.1
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015014382-500mg |
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |
1806633-82-8 | 97% | 500mg |
798.70 USD | 2021-06-21 | |
Alichem | A015014382-1g |
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |
1806633-82-8 | 97% | 1g |
1,549.60 USD | 2021-06-21 | |
Alichem | A015014382-250mg |
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate |
1806633-82-8 | 97% | 250mg |
489.60 USD | 2021-06-21 |
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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M. Loewert,T. Carambia,M. Stehle,P. Pfeifer React. Chem. Eng., 2020,5, 1071-1082
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
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Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoateに関する追加情報
Introduction to Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate (CAS No. 1806633-82-8)
Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate, with the chemical formula C₁₁H₉ClN₂O₃, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound is characterized by its complex molecular structure, which includes a benzoate backbone, a chloromethyl group, and a 2-cyanoethyl substituent. The presence of these functional groups makes it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The CAS number 1806633-82-8 provides a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The benzoate moiety is well-known for its role in the development of drugs due to its stability and ability to form hydrogen bonds, which enhances bioavailability and binding affinity. In contrast, the chloromethyl group introduces reactivity that can be exploited in further chemical modifications, while the 2-cyanoethyl substituent adds another layer of functionality, often used in the synthesis of more complex molecules.
Recent advancements in medicinal chemistry have highlighted the importance of such multifunctional intermediates in drug discovery. Researchers have been exploring ways to leverage the reactivity of Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate to develop novel therapeutic agents. For instance, studies have demonstrated its potential use in the synthesis of kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The ability to modify both the benzoate core and the side chains allows for fine-tuning of pharmacokinetic properties, making this compound an attractive candidate for further development.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. The unique combination of functional groups enables it to serve as a precursor for polymers and coatings with enhanced mechanical and thermal properties. Researchers are investigating its potential use in creating advanced materials that could be applied in electronics, aerospace, and automotive industries. The chloromethyl group, in particular, is known for its ability to participate in polymerization reactions, leading to the formation of cross-linked networks with desirable characteristics.
The 2-cyanoethyl group also contributes to the versatility of this compound. Its cyano functionality can be further transformed into other pharmacologically relevant groups, such as amides or carboxylic acids, through straightforward chemical reactions. This adaptability makes Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate a valuable building block in synthetic chemistry. Moreover, its stability under various reaction conditions ensures that it can be stored and handled without significant degradation, reducing costs associated with material loss.
From a synthetic chemistry perspective, one of the most intriguing aspects of this compound is its role as a precursor for more complex molecules. The benzoate core provides a stable scaffold that can be modified through various reactions such as esterification, hydrolysis, or alkylation. These transformations allow chemists to introduce additional functional groups or side chains tailored to specific biological targets. For example, researchers have used derivatives of Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate to develop novel antimicrobial agents by incorporating additional heterocyclic structures into their molecular frameworks.
The pharmaceutical industry has been particularly interested in compounds with benzoate moieties due to their well-documented biological activity. Benzoic acid derivatives are known for their anti-inflammatory, analgesic, and antimicrobial properties. By modifying the structure of Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate, scientists aim to enhance these properties while minimizing side effects. Recent studies have shown that certain derivatives exhibit potent activity against drug-resistant bacterial strains, highlighting the importance of continued research in this area.
Another area where this compound has found utility is in the synthesis of agrochemicals. The presence of multiple reactive sites allows chemists to design molecules that can interact with biological targets in plants and pests. For instance, derivatives of Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate have been investigated as potential herbicides and fungicides due to their ability to disrupt metabolic pathways in unwanted organisms without harming crops.
The environmental impact of chemical synthesis is also a growing concern. Researchers are increasingly focusing on developing green chemistry approaches that minimize waste and hazardous byproducts. Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate has been studied as part of efforts to create more sustainable synthetic routes. By optimizing reaction conditions and using catalysts that enhance efficiency, scientists aim to reduce the environmental footprint associated with producing this compound.
In conclusion,Methyl 2-(chloromethyl)-3-(2-cyanoethyl)benzoate (CAS No. 1806633-82-8) represents a fascinating example of how complex organic molecules can serve as versatile intermediates in multiple fields. Its unique structural features make it valuable for pharmaceutical research, materials science, and agrochemical development. As our understanding of chemical reactivity continues to evolve,this compound will likely play an increasingly important role in advancing scientific and industrial applications.
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